molecular formula C23H24O10 B2710063 5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one CAS No. 1173199-68-2

5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one

Cat. No.: B2710063
CAS No.: 1173199-68-2
M. Wt: 460.435
InChI Key: QUFQJZKVDGOCSA-UHFFFAOYSA-N
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Description

5,7-dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H24O10 and its molecular weight is 460.435. The purity is usually 95%.
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Biological Activity

5,7-Dimethoxy-3-(4-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)-4H-chromen-4-one is a complex flavonoid compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C23H26O10C_{23}H_{26}O_{10} and a molecular weight of approximately 478.45 g/mol. Its structure features multiple hydroxyl and methoxy groups that contribute to its biological activity. Key physicochemical properties include:

PropertyValue
Molecular Weight478.45 g/mol
DensityNot specified
SolubilitySoluble in organic solvents
Melting PointNot available

Biological Activities

Research indicates that this flavonoid exhibits a range of biological activities:

Antioxidant Activity

Flavonoids are widely recognized for their antioxidant properties. Studies have shown that 5,7-dimethoxyflavone effectively scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against various diseases.

Anticancer Properties

The compound has demonstrated significant anticancer activity in vitro. It has been reported to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase:

Cell LineIC50 (µM)
MCF-7 (Breast)15.2
HT-29 (Colon)12.8

Anti-inflammatory Effects

In vitro studies indicate that this flavonoid can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Neuroprotective Effects

Research has shown that the compound can protect neuronal cells from oxidative damage and apoptosis, indicating potential for use in neurodegenerative diseases like Alzheimer's.

The biological activities of 5,7-dimethoxyflavone are attributed to its ability to modulate various signaling pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Modulation of NF-kB Pathway : It can suppress the NF-kB signaling pathway, leading to reduced inflammation and tumor progression.
  • Induction of Apoptosis : The flavonoid activates caspases and enhances the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition at concentrations as low as 10 µM.
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to a marked reduction in edema and inflammatory markers.

Properties

CAS No.

1173199-68-2

Molecular Formula

C23H24O10

Molecular Weight

460.435

IUPAC Name

5,7-dimethoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C23H24O10/c1-29-13-7-15(30-2)18-16(8-13)31-10-14(19(18)25)11-3-5-12(6-4-11)32-23-22(28)21(27)20(26)17(9-24)33-23/h3-8,10,17,20-24,26-28H,9H2,1-2H3

InChI Key

QUFQJZKVDGOCSA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O

solubility

not available

Origin of Product

United States

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